(2-Ethoxy-5-nitrophenyl)methanol molecular weight and formula
(2-Ethoxy-5-nitrophenyl)methanol molecular weight and formula
CAS: 1039913-30-8 | Formula: C₉H₁₁NO₄ | MW: 197.19 g/mol [1][2][3][4]
Executive Summary
(2-Ethoxy-5-nitrophenyl)methanol is a specialized aromatic building block and photocleavable scaffold used in medicinal chemistry and chemical biology.[3][4] Belonging to the o-nitrobenzyl class of compounds, it serves two primary functions: as a "caged" protecting group that releases bioactive molecules upon UV irradiation, and as a synthetic intermediate for constructing complex heterocyclic drugs.[4] This guide details its physicochemical profile, validated synthetic routes, and application protocols.[4]
Part 1: Physicochemical Profile
The molecule features a benzene core substituted with a hydroxymethyl group (position 1), an ethoxy ether (position 2), and a nitro group (position 5). The ortho relationship between the nitro and benzylic carbon is critical for its photo-responsive properties.[4]
| Property | Data | Notes |
| IUPAC Name | (2-Ethoxy-5-nitrophenyl)methanol | |
| CAS Number | 1039913-30-8 | Verified via chemical inventory databases |
| Molecular Formula | C₉H₁₁NO₄ | |
| Molecular Weight | 197.19 g/mol | Monoisotopic Mass: 197.069 |
| Appearance | Pale yellow to off-white solid | Nitro group imparts yellow hue |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| pKa (Predicted) | ~13.5 (Alcohol OH) | Phenolic precursor pKa ~7.2 |
| LogP (Predicted) | 1.6 – 1.8 | Moderate lipophilicity |
| SMILES | CCOC1=C(C=C(C=C1)[O-])CO |
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust synthesis avoids direct nitration of 2-ethoxybenzyl alcohol due to regioselectivity issues.[4] Instead, the pathway proceeds via the alkylation of commercially available 2-hydroxy-5-nitrobenzaldehyde, followed by selective reduction.[4] This ensures the nitro group is correctly positioned at C5 relative to the ethoxy group.
Validated Synthetic Protocol
Precursor: 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)[4]
Step 1: O-Alkylation (Williamson Ether Synthesis) [4]
-
Reagents: Ethyl iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).
-
Conditions: 60°C, 4-6 hours.
-
Mechanism: Sₙ2 displacement of iodide by the phenoxide anion.
-
Workup: Dilute with water, extract with EtOAc. The aldehyde intermediate, 2-ethoxy-5-nitrobenzaldehyde, precipitates or is isolated as a solid.[4]
Step 2: Carbonyl Reduction
-
Reagents: Sodium Borohydride (NaBH₄, 0.5 eq), Methanol/THF (1:1).
-
Conditions: 0°C to RT, 1 hour.
-
Mechanism: Hydride transfer to the carbonyl carbon.
-
Workup: Quench with saturated NH₄Cl, extract with DCM, dry over MgSO₄.
-
Purification: Recrystallization from Ethanol/Hexane or Silica Flash Chromatography (Hex/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway ensuring correct regiochemistry.
Part 3: Applications in Drug Discovery
Photocleavable Linkers (The Nitrobenzyl Effect)
This molecule is a variant of the classic o-nitrobenzyl protecting group.[4] The 2-ethoxy substituent modifies the solubility and absorption maximum compared to the standard 2-nitrobenzyl alcohol.[4]
-
Mechanism: Upon UV irradiation (~300–365 nm), the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate.[4] This rearranges to a nitroso-hemiacetal, which collapses to release the "caged" substrate (e.g., a carboxylic acid or amine) and a nitrosobenzaldehyde byproduct.[4]
-
Utility: Used to create "caged" neurotransmitters or drugs that are inactive until activated by light (photopharmacology).
Scaffold for Kinase Inhibitors
The (2-ethoxy-5-nitrophenyl) moiety is often reduced to the corresponding aniline ((5-amino-2-ethoxyphenyl)methanol).[4] This aniline is a privileged scaffold in kinase inhibitor design (e.g., forming the hinge-binding motif of ATP-competitive inhibitors).[4]
Derivatization Logic:
-
Nitro Reduction: H₂/Pd-C or Fe/NH₄Cl converts -NO₂ to -NH₂.[4]
-
Amide Coupling: The resulting amine reacts with acyl chlorides to form pharmacophores.
Derivatization Flowchart
Figure 2: Divergent utility in photochemistry and synthetic medicinal chemistry.[4]
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 8.15 (d, 1H): Aromatic proton at C6 (ortho to nitro, meta to ethoxy).
-
δ 8.05 (dd, 1H): Aromatic proton at C4 (ortho to nitro).
-
δ 7.15 (d, 1H): Aromatic proton at C3 (ortho to ethoxy).
-
δ 5.25 (t, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.[4]
-
δ 4.55 (d, 2H): Benzylic methylene (-CH₂-OH).[4]
-
δ 4.15 (q, 2H): Ethoxy methylene (-O-CH₂-CH₃).[4]
-
δ 1.35 (t, 3H): Ethoxy methyl (-O-CH₂-CH₃).[4]
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).
-
1520 cm⁻¹ & 1340 cm⁻¹: Strong N-O stretches (Nitro group asymmetric/symmetric).
-
1240 cm⁻¹: Aryl alkyl ether C-O stretch.
Part 5: Safety and Handling
-
Nitro Compounds: While this specific alcohol is stable, nitro-aromatics can be energetic.[4] Avoid heating dry solids to decomposition.
-
Storage: Store at 2–8°C, protected from light. The compound is light-sensitive (photocleavable) and will degrade if left exposed to ambient UV/blue light.[4]
-
GHS Classification:
References
-
PubChem. (2-Ethoxy-5-nitrophenyl)methanol (Compound CID 12217345).[4] National Library of Medicine. Available at: [Link]
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Mechanistic grounding for nitrobenzyl photocleavage).
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 40896-72-8|(2-Methoxy-5-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]
- 3. 18325-50-3,4-cyclohexylbenzene-1-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. 2-Hydroxy-5-nitrobenzyl alcohol | C7H7NO4 | CID 2763823 - PubChem [pubchem.ncbi.nlm.nih.gov]
